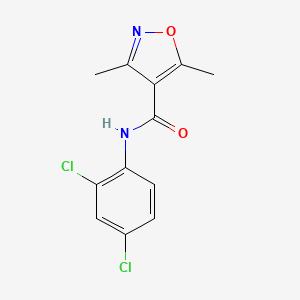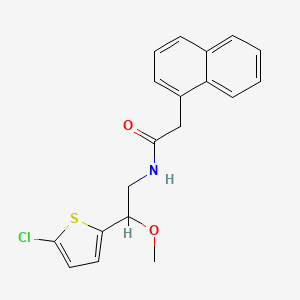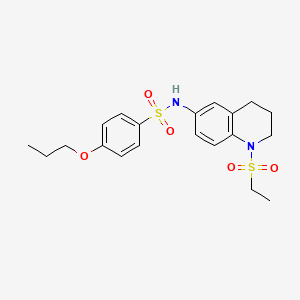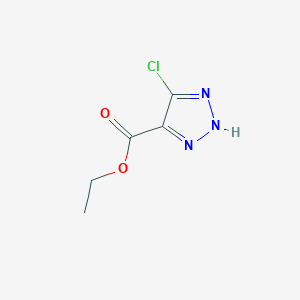
N-(2,4-Dichlorphenyl)-3,5-dimethyl-1,2-oxazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of a dichlorophenyl group, a dimethyl oxazole ring, and a carboxamide functional group, which contribute to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Wirkmechanismus
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes . .
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, influencing its efficacy and safety . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
The compound’s interactions with its targets likely lead to changes in cellular processes, but these effects need to be further investigated .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets
Biochemische Analyse
Biochemical Properties
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The binding of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide to these enzymes can lead to either inhibition or activation, depending on the specific isoform of cytochrome P450 involved .
Additionally, N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to interact with nuclear receptors, such as the aryl hydrocarbon receptor (AhR). This interaction can modulate the expression of genes involved in xenobiotic metabolism and detoxification processes .
Cellular Effects
The effects of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide on various cell types and cellular processes are profound. In hepatocytes, the compound influences cell function by modulating the activity of cytochrome P450 enzymes, leading to altered metabolism of drugs and other xenobiotics. This can impact cell signaling pathways, gene expression, and cellular metabolism .
In immune cells, N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been observed to affect cytokine production and immune response. The compound’s interaction with nuclear receptors, such as AhR, can lead to changes in the expression of genes involved in immune regulation .
Molecular Mechanism
The molecular mechanism of action of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves several key interactions at the molecular level. The compound binds to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in the metabolism of various substrates, including drugs and endogenous compounds .
Furthermore, N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide interacts with nuclear receptors, such as AhR, by binding to their ligand-binding domains. This interaction can lead to the activation of AhR and subsequent translocation to the nucleus, where it binds to specific DNA sequences and modulates gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is relatively stable under physiological conditions, with minimal degradation over extended periods .
Long-term exposure to N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression. These effects are primarily mediated through the compound’s interaction with cytochrome P450 enzymes and nuclear receptors .
Dosage Effects in Animal Models
The effects of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to modulate the activity of cytochrome P450 enzymes and nuclear receptors without causing significant toxicity . At higher doses, N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can induce toxic effects, including hepatotoxicity and immunotoxicity .
Threshold effects have been observed, where the compound’s impact on enzyme activity and gene expression becomes more pronounced at specific dosage levels. These findings highlight the importance of dose optimization in the therapeutic application of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide .
Metabolic Pathways
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes phase I and phase II metabolism, leading to the formation of various metabolites . Phase I metabolism involves oxidation, reduction, and hydrolysis reactions, while phase II metabolism includes conjugation reactions with glucuronic acid, sulfate, or glutathione .
The interaction of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide with cytochrome P450 enzymes can influence metabolic flux and alter the levels of specific metabolites. These changes can have significant implications for the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins, such as albumin, can influence the compound’s distribution and localization within tissues .
The localization and accumulation of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in specific tissues can impact its pharmacological and toxicological effects. Studies have shown that the compound tends to accumulate in the liver and kidneys, where it exerts its primary effects on metabolism and detoxification .
Subcellular Localization
The subcellular localization of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the endoplasmic reticulum .
Additionally, N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can be found in the nucleus, where it interacts with nuclear receptors such as AhR. This nuclear localization is essential for the compound’s ability to modulate gene expression and influence cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,4-dichloroaniline with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of such reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher product purity and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced oxazole ring.
Substitution: Substituted phenyl derivatives with various functional groups replacing chlorine atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2,4-dichlorophenyl isocyanate
- 2,4-dichlorophenoxyacetic acid
Uniqueness
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of a dichlorophenyl group and an oxazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-11(7(2)18-16-6)12(17)15-10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDNQUALSGBYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)
![6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2512912.png)


![N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2512915.png)


![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2512921.png)



